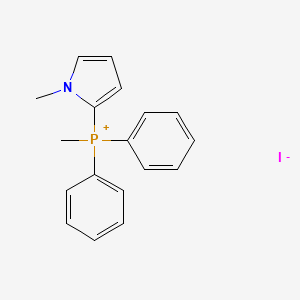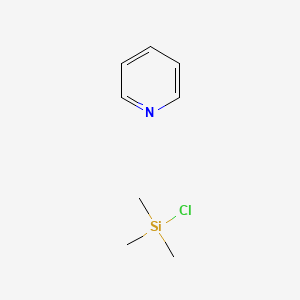
Chloro(trimethyl)silane--pyridine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(trimethyl)silane–pyridine (1/1) is a chemical compound that consists of chloro(trimethyl)silane and pyridine in a 1:1 molar ratio. Chloro(trimethyl)silane, also known as chlorotrimethylsilane, is an organosilicon compound widely used in organic synthesis. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a reagent that is useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically prepared by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but substantial amounts of trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{Cu} \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Me}_3\text{SiCl} ]
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced by reacting methyl chloride with a silicon-copper alloy. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure chloro(trimethyl)silane .
化学反应分析
Types of Reactions
Chloro(trimethyl)silane–pyridine (1/1) undergoes various types of chemical reactions, including:
-
Substitution Reactions: : Chloro(trimethyl)silane reacts with nucleophiles, resulting in the replacement of the chloride group. For example, it reacts with water to form hexamethyldisiloxane . [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + \text{HCl} ]
-
Hydrolysis: : Chloro(trimethyl)silane reacts with water to produce hexamethyldisiloxane and hydrochloric acid . [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + 2 \text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with chloro(trimethyl)silane include water, alcohols, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving chloro(trimethyl)silane include hexamethyldisiloxane, anhydrous hydrochloric acid, and various silylated derivatives .
科学研究应用
Chloro(trimethyl)silane–pyridine (1/1) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl, amino, and carboxyl groups in organic synthesis.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds, including antibiotics and antiviral agents.
Material Science: It is used in the production of silicon-based materials, such as silicones and silanes.
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry.
作用机制
The mechanism of action of chloro(trimethyl)silane–pyridine (1/1) involves the nucleophilic attack on the silicon atom by various nucleophiles. The chloride group is replaced by the nucleophile, resulting in the formation of silylated derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilyl Fluoride: Similar to chloro(trimethyl)silane, but with a fluoride group instead of a chloride group.
Trimethylsilyl Bromide: Similar to chloro(trimethyl)silane, but with a bromide group instead of a chloride group.
Trimethylsilyl Iodide: Similar to chloro(trimethyl)silane, but with an iodide group instead of a chloride group.
Uniqueness
Chloro(trimethyl)silane–pyridine (1/1) is unique due to its combination of chloro(trimethyl)silane and pyridine, which enhances its reactivity and versatility in various chemical reactions. The presence of pyridine also stabilizes the compound and facilitates its use in a broader range of applications compared to other similar compounds .
属性
CAS 编号 |
53482-08-9 |
|---|---|
分子式 |
C8H14ClNSi |
分子量 |
187.74 g/mol |
IUPAC 名称 |
chloro(trimethyl)silane;pyridine |
InChI |
InChI=1S/C5H5N.C3H9ClSi/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1-3H3 |
InChI 键 |
SIDHMSWIWUEGDY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)Cl.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
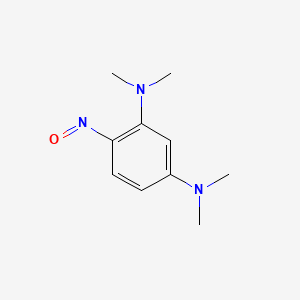
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
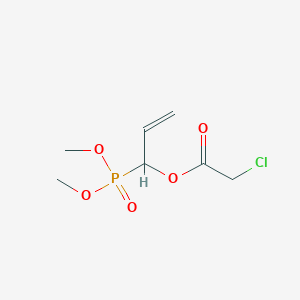
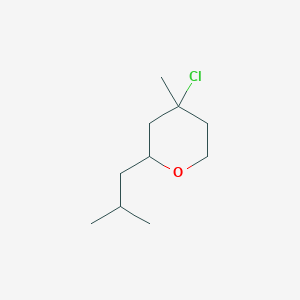
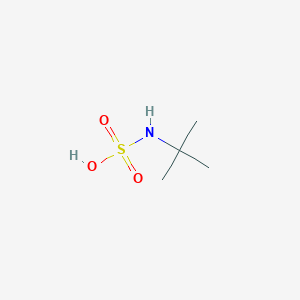
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)


